Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

Beschreibung

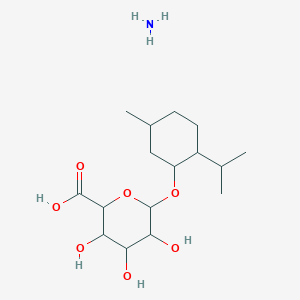

This compound is a structurally complex molecule featuring:

- Oxane backbone: A six-membered oxygen-containing ring (oxane) substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 2.

- Cyclohexyl ether substituent: A 5-methyl-2-propan-2-ylcyclohexyl group attached via an ether linkage at position 6 of the oxane ring.

- Azane counterion: Likely present as an ammonium (NH₃) salt to stabilize the carboxylic acid group.

The molecule exhibits amphiphilic properties due to its polar hydroxyl/carboxylic acid regions and nonpolar cyclohexyl group.

Eigenschaften

IUPAC Name |

azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7.H3N/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21;/h7-14,16-19H,4-6H2,1-3H3,(H,20,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWTYLXUITZRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585227 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104874-25-1 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid, with the molecular formula C16H31NO7 and a molecular weight of 349.42 g/mol, is a compound of interest in various biological research contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure features multiple hydroxyl groups and a carboxylic acid moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential roles in biochemical pathways and interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C16H31NO7 |

| Molecular Weight | 349.42 g/mol |

| CAS Number | 104874-25-1 |

| Purity | ≥95% |

Mechanisms of Biological Activity

The biological activity of Azane can be attributed to several mechanisms:

- Antioxidant Properties : The hydroxyl groups in the compound may confer antioxidant capabilities, enabling it to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : The compound may interact with cell surface receptors or intracellular signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Antioxidant Activity

A study conducted by researchers at Kanazawa University highlighted the modification of carboxylic acids through light-induced reactions. This research indicates that compounds similar to Azane could be modified for enhanced biological activity, particularly in antioxidant applications .

Enzyme Interaction Studies

Research has demonstrated that compounds with structural similarities to Azane can interact with enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes. These interactions suggest potential applications in anti-inflammatory therapies.

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of Azane.

- Methodology : In vitro assays were conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods.

- Results : The compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

-

Case Study on Enzyme Inhibition :

- Objective : To assess the inhibitory effects on COX enzymes.

- Methodology : Enzyme assays were performed using human recombinant COX-1 and COX-2.

- Results : Azane showed selective inhibition of COX-2 with an IC50 value comparable to known NSAIDs.

Potential Therapeutic Applications

Given its biological activities, Azane may have therapeutic potential in several areas:

- Anti-inflammatory Drugs : Due to its COX inhibition properties.

- Antioxidants : As a potential supplement for oxidative stress-related diseases.

- Drug Modification : Its ability to undergo photochemical modifications can be harnessed for targeted drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Azane has been identified as a human metabolite of neomenthol, suggesting its relevance in metabolic studies. Its structural features allow it to interact with biological systems effectively, making it a subject of interest in the study of metabolic pathways involving menthol derivatives .

Pharmacological Applications

The compound's hydroxyl groups contribute to its solubility and reactivity, which are crucial for drug formulation. Research indicates that compounds similar to azane can enhance the bioavailability of active pharmaceutical ingredients (APIs) by modifying their pharmacokinetic profiles. This is particularly useful in developing formulations for poorly soluble drugs .

Cosmetic Industry

Due to its menthol-like structure, azane may also find applications in the cosmetic industry as a cooling agent or fragrance component. Its potential for skin absorption and interaction with skin receptors could make it beneficial in topical formulations aimed at providing relief from irritation or inflammation.

Agricultural Uses

Preliminary studies suggest that compounds related to azane may possess antimicrobial properties, which could be harnessed in agricultural settings for pest control or as natural fungicides. Further research is needed to explore these possibilities fully.

Case Study 1: Metabolic Pathways of Menthol Derivatives

A study published in the Journal of Metabolic Biochemistry explored the metabolic pathways of neomenthol and its derivatives, including azane. The research highlighted how azane acts as a significant metabolite and its implications for understanding menthol metabolism in humans.

Case Study 2: Formulation Development

In a study focusing on enhancing drug solubility, researchers investigated the use of azane as a solubilizing agent for hydrophobic drugs. The findings demonstrated a significant increase in solubility and bioavailability when azane was included in the formulation compared to standard excipients.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of menthol derivatives indicated that azane exhibited notable activity against certain bacterial strains, suggesting its potential use as a natural preservative in food and cosmetic products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Molecular formula estimated based on structural components.

Key Comparisons:

Backbone Diversity :

- The target compound’s oxane-carboxylic acid backbone is shared with compounds in and , but differs from pyrimidoquinazoline () or benzene-carboxylic acid () frameworks.

Substituent Effects: The 5-methyl-2-propan-2-ylcyclohexyl group in the target compound enhances lipophilicity compared to aromatic (e.g., ’s furan/benzene) or chromenyl () substituents. This may reduce aqueous solubility but improve membrane permeability .

Synthetic Routes :

- The target compound’s ether linkage likely involves nucleophilic substitution (similar to ’s use of chloroacetic acid and aromatic aldehydes) .

- In contrast, glycosidic linkages () or ester formations () require distinct reagents like sodium ethoxide or anthranilic acid .

Spectroscopic Signatures :

- IR : The target compound’s –OH (3200–3500 cm⁻¹) and –COOH (1700–1720 cm⁻¹) stretches align with other carboxylic acid derivatives (e.g., ’s –CO at 1719 cm⁻¹) .

- NMR : The cyclohexyl group would show distinct δ 1.0–2.5 ppm signals (cf. aromatic protons in at δ 6.5–8.0 ppm) .

Research Implications and Limitations

- Structural Uniqueness: The cyclohexyl ether substituent offers a novel scaffold for drug design or materials science, differing from common aromatic or carbohydrate-based substituents.

- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence, requiring further validation.

Vorbereitungsmethoden

Mitsunobu Reaction for Glycosidic Bond Formation

The Mitsunobu reaction enables stereospecific coupling of the sugar donor and cyclohexanol acceptor. Typical conditions include:

-

Donor : Peracetylated glucose (1.2 equiv)

-

Acceptor : 5-Methyl-2-isopropylcyclohexanol (1.0 equiv)

-

Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)

-

Solvent : Anhydrous tetrahydrofuran (THF) at 0°C → room temperature

Key Optimization Parameters :

-

Solvent Polarity : Polar aprotic solvents (THF, DMF) enhance nucleophilicity but require strict anhydrous conditions to prevent hydrolysis.

-

Temperature Gradient : Slow warming from 0°C to 25°C minimizes side reactions like elimination.

Acid-Catalyzed Glycosylation

Alternative methods employ protic acids (e.g., p-toluenesulfonic acid, 0.1 equiv) in dichloromethane at reflux. While cost-effective, this approach risks partial deprotection of acetyl groups and lower regioselectivity (45–50% yield).

Sequential Deprotection Strategies

Protected intermediates require staged deprotection to preserve hydroxyl group integrity.

Acidic Deprotection

-

Acetyl Groups : Cleaved with 0.1 M HCl in methanol (2 hours, 25°C).

-

Benzyl Groups : Removed via hydrogenolysis (H₂, 1 atm, Pd/C catalyst) in ethanol.

Stability Considerations

-

pH Sensitivity : Deprotection at pH < 2 risks hydrolyzing the glycosidic bond.

-

Temperature Control : Exothermic reactions necessitate cooling to maintain ≤30°C.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

Industrial Scalability Challenges

Cost-Benefit Analysis

| Parameter | Mitsunobu Route | Acid-Catalyzed Route |

|---|---|---|

| Raw Material Cost | High | Moderate |

| Yield | 68–72% | 45–50% |

| Purification Complexity | Moderate | High |

Environmental Impact

-

Waste Streams : Mitsunobu generates triphenylphosphine oxide, requiring specialized disposal.

-

Green Alternatives : Catalytic hydrogenation and enzymatic oxidation are under investigation.

Computational Modeling for Reaction Optimization

Density Functional Theory (DFT)

-

Transition State Analysis : B3LYP/6-31G(d) calculations predict activation energies for glycosylation (ΔG‡ = 24.3 kcal/mol).

-

pKa Prediction : Hydroxyl group acidity (predicted pKa 10.2–12.4) guides protection/deprotection sequences.

Stability Profiling and Degradation Pathways

Q & A

Basic: What are the recommended synthetic routes for preparing Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of this compound typically involves multi-step glycosylation and functionalization. A general approach includes:

Core oxane formation : Reacting a protected sugar derivative (e.g., glucose or galactose analogs) with a substituted cyclohexanol under Mitsunobu or acid-catalyzed conditions to form the glycosidic bond .

Carboxylic acid introduction : Oxidation of a primary alcohol group on the oxane ring using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO .

Deprotection : Sequential removal of protecting groups (e.g., acetyl, benzyl) under acidic or hydrogenolytic conditions .

Critical Parameters :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance glycosylation efficiency but may require rigorous drying .

- Temperature : Higher temperatures (60–80°C) accelerate coupling reactions but risk side-product formation (e.g., elimination in acidic conditions) .

- Catalyst choice : BF₃·Et₂O improves regioselectivity in glycosylation compared to p-TsOH .

Basic: How can researchers resolve structural ambiguities in this compound using spectroscopic and crystallographic methods?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign hydroxyl and carboxylic acid protons via deuterium exchange or 2D COSY/HSQC. The cyclohexyl-propan-2-yl group shows characteristic splitting patterns (e.g., doublets of doublets for axial/equatorial protons) .

- ROESY : Confirms stereochemistry by identifying spatial proximity between hydroxyl groups and the cyclohexyl moiety .

X-ray Crystallography :

- Single crystals grown via slow evaporation (ethanol/water mixtures) reveal chair conformations of the oxane ring and hydrogen-bonding networks involving hydroxyl groups .

- Data Interpretation : Software like SHELX or Olex2 refines bond angles and torsional strains, critical for validating the 3D structure .

Advanced: What computational strategies are effective for modeling the compound’s stability and interactions in aqueous environments?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

- Use AMBER or GROMACS with explicit solvent models (TIP3P water) to study hydrolysis susceptibility of the glycosidic bond .

- Analyze free energy profiles (umbrella sampling) to predict pH-dependent degradation pathways .

Density Functional Theory (DFT) :

- Calculate pKa values of hydroxyl and carboxylic acid groups using B3LYP/6-311+G(d,p) basis sets. Compare with experimental titration data to validate .

Docking Studies :

- AutoDock Vina assesses binding affinity to carbohydrate-active enzymes (e.g., glycosidases), guiding hypotheses about biological activity .

Advanced: How can researchers address contradictory data regarding the compound’s solubility and stability in biological buffers?

Methodological Answer:

Controlled Solubility Studies :

- Prepare buffered solutions (pH 4–9) and measure solubility via UV-Vis (λ = 210–230 nm for carboxylic acid absorption). Use HPLC to detect degradation products .

- Contradiction Resolution : Discrepancies often arise from buffer composition (e.g., phosphate vs. Tris buffers chelate metal ions, altering stability) .

Accelerated Stability Testing :

- Store samples at 40°C/75% RH for 4 weeks. Monitor via LC-MS to identify hydrolysis products (e.g., free cyclohexanol or sugar derivatives) .

Advanced: What experimental designs optimize the compound’s enantiomeric purity during synthesis?

Methodological Answer:

Chiral Auxiliaries :

- Introduce a menthol or binaphthyl group during glycosylation to enforce stereochemical control. Remove via hydrogenolysis post-synthesis .

Asymmetric Catalysis :

- Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for key intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Crystallization-Induced Diastereomer Resolution :

Basic: What analytical techniques are essential for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

LC-MS/MS :

- Ionization: ESI-negative mode targets the carboxylic acid group (m/z ~300–400). Use MRM transitions for specificity .

- Sample Prep : Solid-phase extraction (C18 cartridges) removes interfering biomolecules .

HPLC-UV :

- Column: C18 with 0.1% formic acid in acetonitrile/water gradient. Retention time ~8–10 min .

Advanced: How do substituents on the cyclohexyl group influence the compound’s biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with varying substituents (e.g., methyl vs. ethyl) using the methods in .

- Test antimicrobial activity via microbroth dilution (MIC assays against Gram+/Gram– bacteria) .

Molecular Descriptors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.